molecular formula C22H45NO2 B12698654 N,N-Dimethyloleylamine acetate CAS No. 22968-84-9

N,N-Dimethyloleylamine acetate

Cat. No.: B12698654
CAS No.: 22968-84-9
M. Wt: 355.6 g/mol
InChI Key: JEHBDHQRPICJAX-AFEZEDKISA-N
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Description

N,N-Dimethyloleylamine acetate is a quaternary ammonium compound derived from oleylamine. Its synthesis involves the Eschweiler–Clarke methylation of oleylamine to form N,N-dimethyloleylamine, followed by reaction with acetic acid to yield the acetate salt . This compound is notable for its amphiphilic structure, featuring a hydrophobic oleyl chain (C18) and a hydrophilic dimethylammonium acetate group. Such properties make it valuable in surfactant applications, particularly in micelle formation and single-particle encapsulation processes .

Properties

CAS No.

22968-84-9

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

acetic acid;(Z)-N,N-dimethyloctadec-9-en-1-amine

InChI

InChI=1S/C20H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h11-12H,4-10,13-20H2,1-3H3;1H3,(H,3,4)/b12-11-;

InChI Key

JEHBDHQRPICJAX-AFEZEDKISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(C)C.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(C)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyloleylamine acetate can be synthesized through the reaction of oleylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The general reaction scheme is as follows:

  • Oleylamine reacts with dimethyl sulfate to form N,N-dimethyloleylamine.
  • The resulting N,N-dimethyloleylamine is then neutralized with acetic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

  • Mixing oleylamine and dimethyl sulfate in a reactor.
  • Maintaining the reaction mixture at a specific temperature and pressure.
  • Neutralizing the reaction mixture with acetic acid.
  • Purifying the product through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyloleylamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The acetate group can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N,N-dimethyloleylamine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N,N-dimethyloleylamine derivatives with different anions.

Scientific Research Applications

N,N-Dimethyloleylamine acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethyloleylamine acetate involves its interaction with molecular targets through its surfactant properties. It can alter the surface tension of liquids, facilitating the formation of micelles and other structures. This property is crucial in its applications in drug delivery and other industrial processes.

Comparison with Similar Compounds

N,N-Dimethylacetamide (DMAC)

  • Molecular Formula: C₄H₉NO | CAS: 127-19-5
  • Key Properties :
    • Boiling Point: 164.5–167.5°C | Density: 0.94 g/cm³ | Miscible with water and organic solvents .
    • Assay Purity: ≥99% by gas chromatography .
  • Applications : Primarily used as a polar aprotic solvent in pharmaceuticals, polymer synthesis, and agrochemicals. Unlike N,N-dimethyloleylamine acetate, DMAC lacks surfactant properties due to its smaller molecular structure and absence of a long alkyl chain.
  • Toxicity : Classified as a reproductive toxin and irritant (R20/21/22, R61) .

Dimethyl Lauryl Amine (N,N-Dimethyldodecanamine)

  • Molecular Formula : C₁₄H₃₁N | CAS : 112-18-5
  • Key Properties :
    • Liquid at room temperature | Used as a polymer additive .
    • Hazard Classification: Flammable (UN2735) and corrosive to skin/eyes .
  • Applications : Functions as a cationic surfactant in fabric softeners and corrosion inhibitors. While both compounds share a dimethylamine group, dimethyl lauryl amine’s shorter alkyl chain (C12 vs. C18) reduces its micellar stability compared to this compound .

N,N-Dimethylethanolamine (DMEA)

  • Molecular Formula: C₄H₁₁NO | CAS: 108-01-0
  • Key Properties :
    • Boiling Point: 135°C | Density: 0.897 g/cm³ | Miscible with water .
    • Flash Point: 40.6°C (high flammability risk) .
  • Applications : Used in pharmaceuticals (e.g., antihistamines), emulsifiers, and epoxy resin curing. Unlike this compound, DMEA contains a hydroxyl group, enabling hydrogen bonding but limiting its surfactant efficacy .

Comparative Data Table

Property This compound N,N-Dimethylacetamide (DMAC) Dimethyl Lauryl Amine N,N-Dimethylethanolamine (DMEA)
Molecular Formula C₂₀H₄₁NO₂* C₄H₉NO C₁₄H₃₁N C₄H₁₁NO
CAS Number 1036 (ID per ) 127-19-5 112-18-5 108-01-0
Boiling Point (°C) Not reported 164.5–167.5 Not reported 135
Primary Applications Surfactants, micellization Solvent, polymer synthesis Polymer additives, surfactants Pharmaceuticals, emulsifiers
Toxicity Limited data Reproductive toxin Corrosive, flammable Corrosive, flammable

Key Research Findings

  • Micelle Formation : this compound demonstrates superior encapsulation efficiency in micellar systems compared to shorter-chain amines like dimethyl lauryl amine, owing to its longer oleyl chain enhancing hydrophobic interactions .
  • Solvent vs. Surfactant Utility : DMAC’s high polarity and miscibility make it ideal for solvent roles, whereas this compound’s amphiphilic nature suits colloidal applications .
  • Safety Profiles : DMEA and dimethyl lauryl amine pose higher flammability risks compared to DMAC and this compound, which have fewer reported flammability hazards .

Notes

  • Synthesis : this compound is synthesized via carbamate-free oleylamine methylation, ensuring high purity .
  • Regulatory Status : DMAC and dimethyl lauryl amine are subject to stricter handling regulations due to toxicity and flammability, respectively .
  • Gaps in Data: Limited toxicity and ecotoxicological data for this compound necessitate further studies to assess environmental impact.

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